molecular formula C14H11ClN2S2 B2508771 4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 885460-18-4

4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2508771
CAS No.: 885460-18-4
M. Wt: 306.83
InChI Key: AMUHLLCIYHAOAS-UHFFFAOYSA-N
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Description

4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C14H11ClN2S2 and a molecular weight of 306.84 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol or a related reagent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfonyl)pyrimidine
  • 4-Chloro-5-methoxy-2-methylsulfanylpyrimidine
  • 7-Amino-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidine

Uniqueness

4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine is unique due to its thieno[2,3-d]pyrimidine core structure, which is less common compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-2-(methylsulfanylmethyl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-8-11-16-13(15)12-10(7-19-14(12)17-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHLLCIYHAOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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